Isavuconazonium chloride
Description
Structure
2D Structure
Properties
CAS No. |
497235-79-7 |
|---|---|
Molecular Formula |
C35H36Cl2F2N8O5S |
Molecular Weight |
789.7 g/mol |
IUPAC Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;hydrochloride |
InChI |
InChI=1S/C35H35F2N8O5S.2ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;2*1H/q+1;;/p-1/t22-,23?,35+;;/m0../s1 |
InChI Key |
QELOMWCWBPJMAS-XFERGYADSA-M |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Antifungal Action
Isavuconazole's primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, a pathway vital for the integrity of the fungal cell membrane. europa.eutoku-e.comtg.org.au This process is multifaceted, involving the direct inhibition of a key enzyme and the subsequent downstream consequences that compromise the fungal cell's structure and function. europa.eupatsnap.com
Ergosterol Biosynthesis Pathway Inhibition
The antifungal activity of isavuconazole (B1672201), the active moiety of isavuconazonium (B1236616) chloride, is primarily due to the disruption of the ergosterol biosynthesis pathway. toku-e.compatsnap.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. patsnap.comresearchgate.net
Isavuconazole targets and inhibits a specific enzyme within the ergosterol biosynthesis pathway: lanosterol (B1674476) 14-alpha-demethylase. toku-e.compatsnap.comoup.com This enzyme, a member of the cytochrome P450 family, is encoded by the erg11 gene in yeasts like Candida and the Cyp51A and Cyp51B genes in molds like Aspergillus. nih.govelsevier.es The enzyme is responsible for the critical step of converting lanosterol to ergosterol. europa.eufda.govhres.ca Isavuconazole, like other triazoles, contains a triazole ring that binds to the heme iron cofactor in the active site of CYP51, preventing it from carrying out its demethylation function. nih.govasm.org The unique side arm of the isavuconazole molecule enhances its binding affinity to the fungal CYP51 protein, which contributes to its broad spectrum of activity. oup.comdovepress.com
Consequences of Methylated Sterol Precursor Accumulation
The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of methylated sterol precursors, such as lanosterol. patsnap.comnih.govfda.gov These accumulated precursors are toxic to the fungal cell. patsnap.comoup.com The presence of these abnormal sterols disrupts the normal packing of phospholipids (B1166683) in the membrane, altering its physical properties. nih.gov This disruption can affect the activity of membrane-bound enzymes and transport systems. nih.gov For instance, the accumulation of 14α-methylated sterols has been shown to affect the plasma membrane H+-ATPase in Ustilago maydis. nih.gov In some fungi, the inhibition of CYP51 can also lead to the production of toxic metabolites like 14α-methyl-3,6-diol, further contributing to the fungistatic or fungicidal effect. asm.org
Fungal Cell Membrane Destabilization and Impairment
The ultimate consequence of ergosterol depletion and the accumulation of toxic precursors is the destabilization and impairment of the fungal cell membrane. europa.eupatsnap.comelsevier.es The altered sterol composition compromises the membrane's structural integrity and function. toku-e.comdovepress.comnih.gov This leads to increased membrane permeability, allowing for the leakage of essential intracellular components and disrupting the electrochemical gradients necessary for cell survival. patsnap.comelsevier.es The compromised membrane can no longer effectively regulate the passage of substances, ultimately leading to arrested fungal growth and cell death. dovepress.comnih.gov
Selective Toxicity Mechanisms in Fungal vs. Mammalian Cells
A crucial aspect of any effective antifungal agent is its ability to selectively target fungal cells while minimizing harm to the host's mammalian cells. oncohemakey.comnih.gov Isavuconazole achieves this selective toxicity primarily through differences in the target enzyme, lanosterol 14-alpha-demethylase (CYP51), between fungi and mammals. nih.govfda.govwikipedia.org
While both fungal and mammalian cells have a lanosterol 14-alpha-demethylase enzyme involved in sterol biosynthesis (ergosterol in fungi, cholesterol in mammals), their structures and sensitivities to azole antifungals differ. patsnap.comwikipedia.org Isavuconazole exhibits a significantly higher affinity for the fungal CYP51 enzyme compared to its human counterpart. nih.govswan.ac.uk This preferential binding means that at therapeutic concentrations, isavuconazole effectively inhibits the fungal enzyme while having a much weaker effect on the human enzyme. nih.govswan.ac.uk
Research has quantified this selectivity. For example, one study found that isavuconazole was a relatively poor inhibitor of human CYP51 activity, with a half-maximal inhibitory concentration (IC50) that was 55- to 120-fold greater than that observed for the Aspergillus fumigatus CYP51 enzymes. nih.govswan.ac.uk This difference in inhibitory potency ensures that the disruption of sterol biosynthesis is largely confined to the fungal pathogens, leading to their demise while sparing the host's cells. fda.govwikipedia.org
Antifungal Spectrum and Activity Studies
Activity Against Key Fungal Pathogens in Preclinical Models
Isavuconazole (B1672201) has demonstrated a broad spectrum of in vitro activity against numerous clinically important fungal pathogens. The following sections summarize its efficacy against key species of Aspergillus, Mucorales, and Candida.
Isavuconazole generally exhibits potent in vitro activity against the most common pathogenic Aspergillus species. Studies using both EUCAST and CLSI methodologies have consistently shown low MIC values for Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus. nih.govdovepress.com For A. niger, MIC values tend to be slightly higher compared to other Aspergillus species. nih.govnih.gov
One study reported MIC90 values (the concentration required to inhibit 90% of isolates) for isavuconazole, as determined by the Sensititre™ YeastOne™ method, to be 0.5 µg/mL for A. fumigatus, 1 µg/mL for A. flavus, 2 µg/mL for A. niger, and 0.25 µg/mL for A. terreus. dovepress.com Another study utilizing EUCAST methodology found geometric mean MICs of 0.63 µg/mL for A. fumigatus, 0.76 µg/mL for A. flavus, 2.36 µg/mL for A. niger, and 0.68 µg/mL for A. terreus. nih.govasm.org
Table 1: In Vitro Activity of Isavuconazole Against Aspergillus Species
| Species | Methodology | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |
|---|---|---|---|---|---|
| A. fumigatus | SYO | - | - | 0.5 | - |
| A. fumigatus | EUCAST | - | - | - | 0.60 - 0.63 |
| A. flavus | SYO | - | - | 1 | - |
| A. flavus | EUCAST | - | - | - | 0.70 - 0.77 |
| A. niger | SYO | - | - | 2 | - |
| A. niger | EUCAST | - | - | - | 1.25 - 2.36 |
| A. terreus | SYO | - | - | 0.25 | - |
| A. terreus | EUCAST | - | - | - | 0.38 - 0.68 |
The in vitro activity of isavuconazole against species of the order Mucorales is variable and species-dependent. asm.orgnih.govasm.org Generally, it shows favorable activity against Rhizopus and Lichtheimia species. asm.org However, its potency is reduced against certain species, particularly Mucor circinelloides. asm.orgasm.org
A global surveillance study using the CLSI method reported isavuconazole MIC50/90 values of 1/>8 µg/mL for Rhizopus spp. and 4/8 µg/mL for Lichtheimia spp. nih.gov For Mucor spp., the MIC50 was >8 µg/mL. nih.gov Another study comparing EUCAST and CLSI methods found that for Rhizopus oryzae, the MIC50 was 1 µg/mL by both methods, with ranges of 0.5-4 µg/mL (EUCAST) and 0.125-2 µg/mL (CLSI). nih.govnih.gov For Lichtheimia corymbifera, the MIC50 was 1 µg/mL by both methods. nih.govnih.gov In contrast, Mucor circinelloides isolates showed higher MIC50 values of 8 µg/mL (EUCAST) and 4-8 µg/mL (CLSI). nih.govnih.gov
Table 2: In Vitro Activity of Isavuconazole Against Mucorales Species
| Species | Methodology | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|---|
| Rhizopus oryzae | CLSI | 0.125 - 2 | 1 | - |
| Rhizopus spp. | CLSI | - | 1 | >8 |
| Lichtheimia corymbifera | EUCAST/CLSI | 0.5 - 2 | 1 | - |
| Lichtheimia spp. | CLSI | - | 4 | 8 |
| Mucor circinelloides | EUCAST | 1 - 16 | 8 | - |
| Mucor spp. | CLSI | - | >8 | - |
Isavuconazole demonstrates potent in vitro activity against a wide range of Candida species. It is particularly active against Candida albicans, Candida parapsilosis, and Candida tropicalis, with studies reporting that over 90% of isolates are inhibited by concentrations of ≤0.03 µg/mL. nih.govasm.org As is common with other azoles, MIC values are generally higher for Candida glabrata and Candida krusei. nih.govasm.org
According to EUCAST data, modal MIC/MIC50 values were reported as ≤0.004/≤0.004 µg/mL for C. albicans, 0.06/0.06 µg/mL for C. glabrata, 0.125/0.125 µg/mL for C. krusei, and 0.008/0.008 µg/mL for C. tropicalis. researchgate.netasm.org A study using CLSI methodology found MIC50/MIC90 values of 0.25/0.5 µg/mL for C. glabrata and noted that 95.5% of isolates were inhibited by ≤1 µg/mL. asm.orgnih.gov For C. krusei, 100% of isolates had MICs ≤1 µg/mL. nih.gov
Against the emerging multidrug-resistant pathogen Candida auris, isavuconazole has shown variable but potentially useful activity. One study of 36 isolates reported an MIC50/MIC90 of 0.5/1 µg/mL, with all but one isolate being classified as wild-type. nih.gov However, another study reported a high MIC of >64 µg/mL for a single isolate, which also failed to show significant activity in an in vivo model. asm.orgresearchgate.net
Table 3: In Vitro Activity of Isavuconazole Against Candida Species
| Species | Methodology | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|---|
| C. albicans | EUCAST | - | ≤0.004 | - |
| C. glabrata | EUCAST | - | 0.06 | - |
| C. glabrata | CLSI | 0.03 - 8 | 0.5 | 2 |
| C. krusei | EUCAST | - | 0.125 | - |
| C. auris | CLSI | ≤0.008 - 4 | 0.5 | 1 |
| C. tropicalis | EUCAST | - | 0.008 | - |
Cryptococcus Species (C. neoformans, C. gattii)
Isavuconazole demonstrates potent in vitro activity against the Cryptococcus neoformans-Cryptococcus gattii species complex. nih.gov Multiple studies have established its efficacy, often showing comparable or superior potency to other azoles.
A multicenter study established epidemiological cutoff values (ECVs) for isavuconazole, which help in identifying non-wild-type isolates with reduced susceptibility. nih.gov For 870 isolates of C. neoformans (genotype VNI), the ECV was 0.12 µg/mL. nih.govnih.gov For 438 non-genotyped C. neoformans isolates, the ECV was determined to be 0.06 µg/mL. nih.govnih.gov Against 406 C. gattii isolates, the ECV was higher at 0.25 µg/mL. nih.govnih.gov The MIC range for all three groups in this large-scale analysis was 0.008 to 0.5 µg/mL, with a consistent modal MIC of 0.03 µg/mL. nih.gov
In a study of 165 Cuban Cryptococcus isolates, isavuconazole and posaconazole (B62084) were found to be the most effective antifungal agents tested in vitro. nih.govnih.gov The MIC90 for isavuconazole was 0.016 µg/mL, which was lower than that for voriconazole (B182144) (0.125 µg/mL), itraconazole (B105839) (0.25 µg/mL), and fluconazole (B54011) (4 µg/mL). nih.govnih.gov Another study evaluating 92 isolates of C. neoformans and C. gattii found that isavuconazole MICs did not exceed 1 µg/mL by either broth microdilution or Etest methodology. nih.govasm.org
Further research has confirmed this potent activity. One study reported an MIC range of 0.008–0.12 µg/mL for six C. neoformans isolates and seven C. gattii isolates. oup.com In a Chinese study, isavuconazole showed high activity against 92 C. neoformans var. grubii isolates and 11 C. gattii isolates, with MICs ranging from 0.0020 to 0.125 µg/mL. frontiersin.org Isavuconazole has also demonstrated superior in vitro activity compared to fluconazole against C. gattii VGII isolates, which have been implicated in outbreaks and can exhibit reduced fluconazole susceptibility. nih.govasm.org
Table 1: In Vitro Activity of Isavuconazole against Cryptococcus Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | ECV (µg/mL) | Source(s) |
|---|---|---|---|---|---|---|
| C. neoformans (VNI) | 870 | 0.008 - 0.5 | - | - | 0.12 | nih.gov, nih.gov |
| C. neoformans (non-typed) | 438 | 0.008 - 0.5 | - | - | 0.06 | nih.gov, nih.gov |
| C. neoformans | 6 | 0.008 - 0.12 | - | - | - | oup.com |
| C. neoformans var. grubii | 92 | 0.0020 - 0.125 | - | - | - | frontiersin.org |
| C. gattii | 406 | 0.008 - 0.5 | - | - | 0.25 | nih.gov, nih.gov |
| C. gattii | 7 | 0.008 - 0.12 | - | - | - | oup.com |
| C. gattii | 11 | 0.0078 - 0.125 | - | - | - | frontiersin.org |
| Cryptococcus spp. | 165 | - | - | 0.016 | - | nih.gov, nih.gov |
| Cryptococcus spp. | 92 | ≤1 | - | - | - | nih.gov, asm.org |
Other Medically Important Fungi (e.g., Fusarium, Dimorphic fungi)
Isavuconazole possesses a broad spectrum of activity that includes various dimorphic fungi, although its efficacy against Fusarium species is limited. researchgate.netoup.com
Dimorphic Fungi: In vitro studies demonstrate that isavuconazole is active against the major endemic dimorphic fungi. In one analysis, isavuconazole showed potent activity against isolates of Coccidioides immitis (MIC range: 0.06–0.12 µg/mL), Histoplasma capsulatum (MIC: 0.03 µg/mL), and Paracoccidioides brasiliensis (MIC: 0.001 µg/mL). oup.com Another study confirmed its activity against Blastomyces dermatitidis, H. capsulatum, and Coccidioides posadasii. oup.comnih.gov
Table 2: In Vitro Activity of Isavuconazole against Other Fungi
| Fungus | Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | Source(s) |
|---|---|---|---|---|---|
| Dimorphic Fungi | Coccidioides immitis | 6 | 0.06 - 0.12 | - | oup.com |
| Histoplasma capsulatum | 2 | 0.03 | - | oup.com | |
| Paracoccidioides brasiliensis | 1 | 0.001 | - | oup.com | |
| Molds | Fusarium spp. | 75 | - | >16 | nih.gov, asm.org, asm.org |
Time-Kill Kinetic Studies (in vitro)
Time-kill studies are utilized to determine the pharmacodynamic properties of an antimicrobial agent, specifically whether it exhibits fungistatic (inhibiting growth) or fungicidal (killing) activity.
In vitro time-kill curve experiments investigating the combination of isavuconazole with echinocandins against Candida auris showed that the combinations were more effective than monotherapy regimens. nih.gov While fungal growth was reduced over a 48-hour period by all tested combinations, none achieved fungicidal activity, indicating a predominantly fungistatic effect under these conditions. nih.gov Synergism and fungistatic activity were observed with combinations of low concentrations of isavuconazole (≥0.125 mg/L) and an echinocandin (≥1 mg/L). nih.gov
Similarly, time-kill assays examining isavuconazole in combination with micafungin (B1204384) against other Candida species demonstrated concentration-dependent synergy against C. albicans and C. parapsilosis. oup.com When combined with amphotericin B, the interaction was antagonistic against C. krusei and C. glabrata in these assays. oup.com These studies highlight that the dynamic activity of isavuconazole can be influenced by the specific fungal species and the presence of other antifungal agents.
Synergy and Antagonism with Other Antifungal Agents (in vitro/preclinical)
The combination of isavuconazole with other classes of antifungal agents has been investigated to explore potential synergistic or antagonistic interactions, which could inform therapeutic strategies for difficult-to-treat infections.
Combination with Echinocandins: Studies have consistently shown synergistic interactions when isavuconazole is combined with echinocandins against Candida species. A study using Bliss independence analysis found that the combination of isavuconazole and micafungin resulted in synergistic interactions against C. albicans, C. parapsilosis, and C. krusei. oup.com For C. auris, combinations of isavuconazole with anidulafungin, caspofungin, or micafungin were also mostly synergistic. nih.gov The synergistic effect is hypothesized to occur because echinocandins disrupt cell wall synthesis, which may increase the access of triazoles like isavuconazole to their target site in the cell membrane. oup.com
Combination with Polyenes (Amphotericin B): The interaction between isavuconazole and amphotericin B is more variable and species-dependent. Bliss independence analysis showed the combination was generally indifferent for C. albicans, C. parapsilosis, and C. tropicalis. oup.com However, the same study found the combination to be antagonistic against C. glabrata. oup.comresearchgate.net Against Aspergillus species, the results are also mixed. One study found that the combination of isavuconazole and amphotericin B resulted in synergy and additivity against A. fumigatus isolates. mdpi.com Conversely, the same study reported a high percentage of antagonism against A. niger and indifference against A. terreus. mdpi.com For Mucorales, the combination showed synergistic or additive effects against Lichtheimia corymbifera, Rhizopus arrhizus, and Mucor circinelloides. nih.gov
Table 3: Summary of In Vitro Interactions between Isavuconazole and Other Antifungals
| Combination | Target Organism(s) | Predominant Interaction | Source(s) |
|---|---|---|---|
| Isavuconazole + Micafungin | C. albicans, C. parapsilosis, C. krusei | Synergy | oup.com |
| Isavuconazole + Echinocandins (Anidulafungin, Caspofungin, Micafungin) | C. auris | Synergy | nih.gov |
| Isavuconazole + Amphotericin B | C. albicans, C. parapsilosis, C. tropicalis | Indifference | oup.com |
| Isavuconazole + Amphotericin B | C. glabrata | Antagonism | oup.com, researchgate.net |
| Isavuconazole + Amphotericin B | A. fumigatus | Synergy / Additivity | mdpi.com |
| Isavuconazole + Amphotericin B | A. niger | Antagonism | mdpi.com |
| Isavuconazole + Amphotericin B | L. corymbifera, R. arrhizus, M. circinelloides | Synergy / Additivity | nih.gov |
Mechanisms of Antifungal Resistance
Genetic Basis of Resistance
The genetic foundation of resistance to isavuconazole (B1672201) is multifaceted, involving mutations in key enzymes, alterations in gene expression, and changes in the fungal sterol profile. These genetic changes can emerge under the selective pressure of antifungal therapy and may lead to cross-resistance with other azole antifungals.
The primary mechanism of action for isavuconazole is the inhibition of the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11 in yeasts). nih.govfrontiersin.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govfrontiersin.org Alterations in the CYP51 gene are a well-established mechanism of azole resistance. nih.govnih.govnih.govmdpi.com
Mutations in the CYP51A gene in Aspergillus fumigatus are a significant cause of resistance to isavuconazole. nih.govnih.govnih.govmdpi.com These mutations can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for isavuconazole. nih.gov In vitro data have demonstrated cross-resistance to isavuconazole in Aspergillus isolates that have CYP51A mutations conferring resistance to other azoles, such as voriconazole (B182144). nih.gov A study evaluating 660 A. fumigatus isolates found that of the 66 isolates that were non-wildtype (NWT) to one or more azoles, 32 harbored alterations in CYP51 sequences. nih.govmdpi.com Among these 32 isolates with CYP51 alterations, 78.1% were NWT to isavuconazole. nih.govresearchgate.net
Commonly observed mutations include G54, M220, and L98H substitutions in the Cyp51A protein. mdpi.comfrontiersin.org For instance, the G54 mutation has been noted to primarily affect voriconazole activity, but other mutations can impact a broader range of azoles, including isavuconazole. mdpi.com In a global surveillance study, the most frequent alteration detected in azole-non-wildtype A. fumigatus isolates was CYP51A TR34/L98H. nih.govnih.gov
The following table summarizes the impact of CYP51 alterations on isavuconazole susceptibility in Aspergillus fumigatus.
| CYP51 Alteration | Number of Isolates | Percentage NWT to Isavuconazole |
| Total with CYP51 alterations | 32 | 78.1% |
| TR34/L98H | 14 | Data not specified for this specific mutation |
| I242V | 4 | 0% (All WT to isavuconazole) |
| G448S | 1 | 100% (NWT to isavuconazole) |
| A9T | 1 | 100% (NWT to isavuconazole) |
| G138C | 1 | Data not specified for this specific mutation |
| NWT isolates without CYP51 alterations | 34 | 67.6% (WT rate was 32.4%) |
| Data sourced from a study of 660 A. fumigatus isolates, where 66 were NWT to one or more azoles. nih.govnih.gov |
In addition to mutations within the coding sequence of the CYP51A gene, alterations in its promoter region can also confer resistance to isavuconazole. nih.govnih.govmdpi.com These modifications typically lead to the overexpression of the CYP51A gene, resulting in an increased production of the target enzyme, lanosterol 14α-demethylase. nih.gov This overabundance of the enzyme requires higher intracellular concentrations of isavuconazole to achieve effective inhibition.
A well-characterized example of a promoter region alteration is the TR34/L98H mutation in Aspergillus fumigatus. nih.gov This mutation consists of a 34-base pair tandem repeat in the promoter region of the CYP51A gene, coupled with a leucine-to-histidine substitution at codon 98. nih.govmanchester.ac.uk The tandem repeat in the promoter leads to increased transcription of the CYP51A gene, while the L98H substitution further contributes to resistance. manchester.ac.uk While less described than coding sequence mutations, alterations in the promoter region of CYP51A are a recognized mechanism of azole resistance. nih.gov
Isavuconazole's mechanism of action is to disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govfrontiersin.orgmdpi.com Consequently, alterations in the ergosterol biosynthesis pathway are a key mechanism of resistance. nih.govmdpi.com When the function of lanosterol 14α-demethylase is inhibited by isavuconazole, it leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the integrity and function of the cell membrane. nih.govfrontiersin.org
Fungi can develop resistance by modifying their sterol composition to reduce their dependence on ergosterol or to mitigate the effects of its depletion. mdpi.com A study utilizing whole-genome sequencing on azole-non-wildtype Aspergillus fumigatus isolates found that those non-wildtype to isavuconazole, in particular, displayed alterations in multiple genes involved in the ergosterol biosynthesis pathway. nih.gov This suggests that resistance to isavuconazole may involve a more complex remodeling of the sterol synthesis pathway compared to resistance to other azoles. nih.gov
Recent research has indicated that an elevated mutation rate can contribute to the rapid evolution of antifungal resistance. manchester.ac.uk In Aspergillus fumigatus, multi-azole resistant isolates, particularly those with the TR34/L98H cyp51A allele, have been found to have an increased propensity to develop resistance to next-generation antifungals. manchester.ac.uk This is linked to variants in the DNA mismatch repair system, such as a variant in the msh6 gene, which is almost exclusively found in isolates with the TR34/L98H mutation. manchester.ac.uk
Isolates with this msh6 variant exhibit a significantly higher rate of mutation, which increases the likelihood of acquiring resistance-conferring mutations in other genes. manchester.ac.uk This hypermutator phenotype can accelerate the development of resistance to isavuconazole and other antifungals. manchester.ac.uk
In Candida species, mutations in the ERG3 gene represent another mechanism of azole resistance that can affect susceptibility to isavuconazole. nih.gov The ERG3 gene encodes the enzyme sterol Δ5,6-desaturase, which acts downstream of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.
When lanosterol 14α-demethylase is inhibited by an azole, toxic sterol precursors accumulate. nih.govresearchgate.net Mutations that inactivate the ERG3 gene prevent the formation of these toxic sterols, allowing the fungus to survive despite the inhibition of the primary drug target. nih.govnih.govresearchgate.net This disruption in the ergosterol pathway alters the composition of the cell membrane, affecting its integrity and function, but can paradoxically lead to azole resistance. nih.govnih.govresearchgate.net
Efflux Pump Overexpression and Function
A major mechanism of resistance to isavuconazole and other azoles is the active transport of the drug out of the fungal cell, which is mediated by efflux pumps. nih.govnih.gov The overexpression of genes encoding these transporter proteins leads to a reduction in the intracellular concentration of the antifungal agent, preventing it from reaching its target, lanosterol 14α-demethylase. nih.govmdpi.com There are two main superfamilies of efflux pumps involved in antifungal resistance: the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. biotechmedjournal.comnih.govfrontiersin.org
The overexpression of ABC transporters is a significant contributor to azole resistance. nih.govbiotechmedjournal.comfrontiersin.org Studies have shown that in Candida albicans, the ABC transporters Cdr1 and CgCDR1 have the greatest effect on isavuconazole minimum inhibitory concentrations (MICs). nih.gov In Mucor circinelloides, reduced susceptibility to isavuconazole has been linked to pleiotropic drug resistance (PDR) transporters PDR1 and PDR2, which are members of the ABC transporter superfamily. nih.gov In Aspergillus fumigatus, the overexpression of the efflux pump gene cdr1B has been identified as a cause of resistance to both voriconazole and isavuconazole in a clinical isolate. nih.gov
While MFS transporters are also implicated in azole resistance, research suggests that isavuconazole MICs are less affected by MFS transporters like MDR1 or FLU1 compared to fluconazole (B54011) and voriconazole. nih.gov However, the overexpression of efflux pumps remains a critical mechanism of resistance that can lead to cross-resistance among different triazoles. nih.gov
The following table lists the efflux pumps and their role in isavuconazole resistance.
| Efflux Pump Superfamily | Transporter | Fungal Species | Role in Isavuconazole Resistance |
| ABC Transporters | Cdr1, CgCDR1 | Candida albicans | Overexpression leads to increased MICs. nih.gov |
| PDR1, PDR2 | Mucor circinelloides | Reduced susceptibility associated with these transporters. nih.gov | |
| cdr1B | Aspergillus fumigatus | Overexpression caused resistance in a clinical isolate. nih.gov | |
| MFS Transporters | MDR1, FLU1 | Candida albicans | Isavuconazole MICs are less affected compared to other azoles. nih.gov |
ATP Binding Cassette (ABC) Transporters (e.g., CDR1, CDR2, CgCDR1)
A primary mechanism of azole resistance involves the overexpression of efflux pumps, particularly those from the ATP-Binding Cassette (ABC) transporter superfamily. nih.govmdpi.com These proteins function as primary active transporters, utilizing the energy from ATP hydrolysis to expel a wide array of substrates, including azole drugs, from the fungal cell, thereby reducing the intracellular drug concentration. frontiersin.orgbiotechmedjournal.comnih.govresearchgate.net
In Candida species, the overexpression of genes encoding ABC transporters, such as CDR1 (Candida Drug Resistance 1), CDR2, and CgCDR1 (from Candida glabrata), is a major contributor to azole resistance. biotechmedjournal.comresearchgate.net Research has demonstrated that these transporters significantly impact the efficacy of isavuconazole. Studies using yeast model systems have shown that ABC transporters, specifically CDR1 and CgCDR1, had the most substantial effect on increasing the minimum inhibitory concentrations (MICs) of isavuconazole. nih.govresearchgate.net This indicates that isavuconazole is a significant substrate for these pumps and that their overexpression can lead to clinically relevant resistance. nih.govasm.orgresearchgate.net The resistance mechanisms involving these ABC transporters can be present in a single strain and contribute to cross-resistance among different triazoles. nih.gov
| ABC Transporter | Function in Resistance | Impact on Isavuconazole | Organism Example |
| CDR1 | Efflux of various azole drugs by hydrolyzing ATP. frontiersin.orgbiotechmedjournal.com | Overexpression leads to significantly increased MICs. nih.govresearchgate.net | Candida albicans |
| CDR2 | Works in concert with CDR1 to pump azoles out of the cell. biotechmedjournal.comresearchgate.net | Contributes to reduced susceptibility. | Candida albicans |
| CgCDR1 | A major ABC transporter involved in azole resistance. biotechmedjournal.com | Overexpression has a major effect on isavuconazole MICs. nih.govresearchgate.net | Candida glabrata |
Major Facilitator Superfamily (MFS) Transporters (e.g., MDR1, FLU1)
The Major Facilitator Superfamily (MFS) represents another critical class of transporters involved in antifungal drug resistance. biotechmedjournal.comresearchgate.net Unlike ABC transporters, MFS pumps are secondary transporters that utilize the proton motive force across the cell membrane to drive substrate efflux. researchgate.netwikipedia.org Key MFS transporters implicated in azole resistance in Candida species include MDR1 (Multidrug Resistance 1) and FLU1. biotechmedjournal.comdntb.gov.ua
The MFS transporter MDR1, for instance, has been shown to confer resistance to fluconazole and other drugs. biotechmedjournal.com However, studies comparing the effect of different efflux pumps on various azoles have revealed important distinctions. In contrast to fluconazole and voriconazole, isavuconazole's activity is significantly less affected by the overexpression of MFS transporters like MDR1 and FLU1. nih.govresearchgate.net This suggests a lower substrate affinity of isavuconazole for these specific MFS pumps compared to certain ABC transporters. nih.govresearchgate.net
| MFS Transporter | Function in Resistance | Impact on Isavuconazole | Organism Example |
| MDR1 | Efflux of specific azoles and other drugs using proton gradient. biotechmedjournal.com | Limited effect on MICs; less affected than by ABC transporters. nih.govresearchgate.netnih.gov | Candida albicans |
| FLU1 | Contributes to fluconazole resistance. biotechmedjournal.comdntb.gov.ua | MICs are less affected compared to fluconazole and voriconazole. nih.govresearchgate.net | Candida albicans |
Differential Efflux Pump Substrate Specificity for Isavuconazole
The effectiveness of efflux-mediated resistance depends on the specific transporter's affinity for the drug molecule. Isavuconazole exhibits a distinct substrate profile compared to some other azoles. The structural domains of the transporters, particularly the transmembrane domains (TMDs), confer substrate specificity. nih.gov
Research clearly indicates that isavuconazole is a more potent substrate for ABC transporters like CDR1 and CgCDR1 than for MFS transporters like MDR1. nih.govresearchgate.netnih.govresearchgate.net While the overexpression of CDR1 and CgCDR1 can cause a significant increase in isavuconazole MICs, the impact of MDR1 overexpression is minimal. nih.govasm.org This differential specificity is a key characteristic of isavuconazole's interaction with fungal resistance mechanisms. The molecular structure of isavuconazole, including its side arm, may influence how it binds within the transporter proteins, leading to these differences in efflux efficiency between the pump families. nih.govmdpi.com
Cross-Resistance Profiles with Other Azole Antifungals
Cross-resistance among azole antifungals is a common and significant clinical concern. nih.govmdpi.comresearchgate.netnih.gov The mechanisms that confer resistance to one azole often affect the activity of other drugs in the same class. nih.gov This is particularly true for resistance mechanisms involving alterations in the target enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51A gene. nih.govnih.gov
In vitro data strongly support cross-resistance between isavuconazole and other triazoles in isolates with mutations in the target enzyme. nih.govmdpi.com In Aspergillus species, specific mutations in the Cyp51A gene are well-described causes of azole resistance. nih.govresearchgate.net For example, isolates of Aspergillus fumigatus with the TR34/L98H mutation, which confers resistance to other azoles, are typically also resistant to isavuconazole. oup.com Similarly, mutations leading to a G448 codon change can cause high-level resistance to both isavuconazole and voriconazole. nih.gov Studies have noted that the in vitro potency of isavuconazole often parallels that of voriconazole against both wild-type and voriconazole-resistant Aspergillus isolates, with a high degree of agreement between their MIC values. nih.govoup.com
However, some reports suggest that isavuconazole may retain activity against certain azole-resistant pathogens, such as A. lentulus, despite resistance to voriconazole and itraconazole (B105839). nih.govmdpi.com Nonetheless, the presence of target-site mutations or overexpression of certain ABC transporters generally leads to broad azole cross-resistance. nih.gov
| Resistance Mechanism | Effect on Isavuconazole | Commonly Affected Azoles |
| CYP51A/ERG11 Mutations | Often leads to reduced susceptibility or high-level resistance. nih.govnih.gov | Voriconazole, Itraconazole, Posaconazole (B62084) |
| ABC Transporter Overexpression | Can lead to reduced susceptibility. nih.govnih.gov | Fluconazole, Voriconazole, Itraconazole |
Biofilm Formation as a Resistance Mechanism
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which adhere to surfaces. researchgate.net Biofilm formation is a significant virulence factor and contributes to antifungal resistance through multiple mechanisms. Cells within a biofilm are notoriously more resistant to antimicrobial agents than their free-floating (planktonic) counterparts. researchgate.netnih.gov
The resistance of biofilms is complex and multifactorial. researchgate.net Mechanisms include the physical barrier of the extracellular matrix limiting drug penetration, the physiological state of the cells within the biofilm (e.g., slower growth), and the expression of specific resistance genes. nih.gov Studies on Candida albicans biofilms have shown that efflux pump genes, including the ABC transporter genes (CDR1, CDR2) and the MFS transporter gene (MDR1), are upregulated during biofilm formation. nih.gov This suggests that efflux pumps contribute to the high level of azole resistance observed in biofilms. The presence of genes known to be involved in biofilm formation is also considered a contributing factor to the antifungal resistance of pathogens like Candida auris. wikipedia.org While specific data on isavuconazole's activity against biofilms is limited, the general mechanisms of biofilm resistance, including the upregulation of efflux pumps for which isavuconazole is a substrate, indicate that biofilms likely pose a significant challenge to its efficacy. researchgate.netnih.gov
Preclinical Pharmacokinetics and Pharmacodynamics in Animal Models
Isavuconazonium (B1236616) Chloride Prodrug Hydrolysis Kinetics
Isavuconazonium is administered as a prodrug that is rapidly cleaved in the body to release the active antifungal agent, isavuconazole (B1672201), and an inactive cleavage product. This conversion is a critical step for the drug's activity. The hydrolysis of the prodrug occurs through two primary mechanisms. Following intravenous administration, the conversion is mediated enzymatically by plasma esterases. After oral administration, the prodrug undergoes rapid, non-enzymatic chemical cleavage in the gastrointestinal tract before absorption. This efficient conversion ensures that significant concentrations of the prodrug are not detectable shortly after administration, with the systemic circulation primarily containing the active isavuconazole moiety.
Systemic Exposure and Tissue Distribution in Preclinical Models
Preclinical studies in various animal models, including rats and mice, have demonstrated that isavuconazole distributes rapidly and extensively into tissues following administration of isavuconazonium.
In a study using rats, quantitative whole-body autoradiography was performed after a single oral dose of radiolabeled isavuconazonium sulfate (B86663). Radioactivity was detected in 56 out of 65 tissue and fluid specimens within one hour of dosing. The highest concentrations of isavuconazole were observed in the bile and liver. nih.gov These findings suggest that isavuconazole penetrates most tissues quickly and does not accumulate over time with repeated dosing. nih.gov
Further studies in a mouse model of pulmonary aspergillosis provided detailed insights into tissue penetration at the site of infection. Following a single oral dose of the prodrug, the mean peak serum concentration of isavuconazole was 12.4 µg/mL, achieved at 1 hour post-dose, with levels remaining at an average of 5.2 µg/mL after 24 hours. researchgate.net Analysis of tissue-to-serum drug ratios showed a rapid and sustained distribution into both the lungs and the brain. researchgate.net Notably, there was an initial enrichment of the drug within granulomatous lesions in the lung tissue at one hour post-dose, which later equilibrated with non-lesion areas. researchgate.net
| Parameter | Value | Animal Model |
|---|---|---|
| Mean Peak Serum Concentration (Cmax) | 12.4 µg/mL | Mouse |
| Time to Peak Concentration (Tmax) | 1 hour | Mouse |
| Serum Concentration at 24h | 5.2 µg/mL | Mouse |
| Brain:Plasma Ratio | ~1.8:1 | Rat |
Plasma Protein Binding and Volume of Distribution in Animal Studies
Isavuconazole exhibits high plasma protein binding and a large volume of distribution, characteristics that influence its pharmacokinetic profile and tissue penetration.
In preclinical models, isavuconazole is highly bound to plasma proteins, primarily albumin, with a binding rate exceeding 99%. mdpi.com Despite this high degree of binding, the drug effectively distributes into various tissues. The volume of distribution (Vd) is a key indicator of this extensive tissue distribution. In healthy subjects, the Vd at steady state has been estimated to be approximately 460 liters, implying wide distribution throughout the body. nih.gov Physiologically based pharmacokinetic (PBPK) models have calculated an average Vd of 5.67 L/kg, further supporting the observation of broad tissue penetration. asm.org
| Parameter | Value | Note |
|---|---|---|
| Plasma Protein Binding | >99% | Primarily to albumin. mdpi.com |
| Volume of Distribution (Vd) | ~460 L | Estimated in healthy subjects, indicative of wide tissue distribution. nih.gov |
Preclinical Pharmacokinetic-Pharmacodynamic Relationships and Target Attainment
The pharmacokinetic-pharmacodynamic (PK-PD) index that best correlates with the efficacy of isavuconazole in preclinical models is the ratio of the total drug area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.gov
Studies in neutropenic murine models of disseminated fungal infections have been crucial in defining the PK-PD targets for isavuconazole. Efficacy in these models, demonstrated by a reduction in fungal burden in organs like the lung, liver, kidney, and brain, suggests that isavuconazole achieves effective concentrations at these sites. nih.gov For Aspergillus fumigatus, a key pathogen, the PK-PD target associated with efficacy was identified as a total drug AUC/MIC ratio of 50.5. nih.gov
Further investigations in murine models of cryptococcal meningitis showed that higher doses of isavuconazole led to better survival rates and greater reductions in the fungal burden in the brain, indicating a dose-response relationship. nih.gov The similarity in protein binding between humans and the animal models used to determine these targets supports the translation of these preclinical findings to clinical settings. nih.gov
Mechanistic Studies of Drug Drug Interactions
Cytochrome P450 Enzyme System Interactions
Isavuconazole (B1672201), the active form of isavuconazonium (B1236616) chloride, interacts with the Cytochrome P450 (CYP) enzyme system as a substrate, an inhibitor, and an inducer. These interactions are pivotal in defining its drug-drug interaction profile.
In vitro and in vivo studies have established that isavuconazole is a sensitive substrate of Cytochrome P450 enzymes, primarily CYP3A4 and, to a lesser extent, CYP3A5. fda.govresearchgate.netdrugbank.com In experiments using CYP-expressing human liver microsomes, the metabolism of isavuconazole was most efficient with CYP3A4 and CYP3A5. nih.govnih.gov Specifically, after incubation, the amount of remaining isavuconazole was lowest for CYP3A4 (33.8% remaining) and CYP3A5 (68.4% remaining) compared to other isoforms like CYP2B6, CYP2C8, or CYP3A7 (all >98% remaining). nih.govnih.gov This indicates that CYP3A4 and CYP3A5 are the main enzymes responsible for its metabolism. drugbank.comdrugbank.comnih.gov
The clinical relevance of this metabolic pathway is highlighted by interaction studies with potent CYP3A4 modulators. Co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) resulted in a 422% increase in the area under the plasma concentration-time curve (AUC) of isavuconazole. researchgate.netnih.gov Conversely, co-administration with the strong CYP3A4 inducer rifampin led to a 90% decrease in isavuconazole's AUC. researchgate.netnih.gov These findings confirm that isavuconazole is a sensitive CYP3A4 substrate. researchgate.netnih.gov
Isavuconazole functions as an inhibitor of several CYP enzymes. It is classified as a moderate inhibitor of CYP3A4. fda.govnih.govmdpi.comresearchgate.net This was demonstrated in a clinical study where isavuconazole increased the AUC of the sensitive CYP3A4 substrate midazolam by 103%. researchgate.netnih.gov In vitro studies in human liver microsomes determined the inhibition constant (Kᵢ) values for CYP3A4 to be 0.62 μmol/L and 1.93 μmol/L, using midazolam and testosterone (B1683101) as probes, respectively. nih.govnih.gov
In vitro studies have also identified isavuconazole as an inhibitor of other CYP isoforms, including CYP2C8, CYP2C9, CYP2C19, and CYP2D6. fda.govnih.gov However, clinical studies suggest that these in vitro findings may not translate into significant in vivo effects. nih.govnih.gov Phase 1 clinical trials showed that isavuconazole did not substantially affect the metabolism of substrates for CYP2C8 (repaglinide), CYP2D6 (dextromethorphan), or CYP2C19. nih.govnih.gov
| Enzyme | Inhibition Constant | Value (μmol/L) | Reference |
|---|---|---|---|
| CYP3A4 | Kᵢ (midazolam probe) | 0.62 | nih.govnih.gov |
| CYP3A4 | Kᵢ (testosterone probe) | 1.93 | nih.govnih.gov |
| CYP2C8 | IC₅₀ | 5.07 | nih.gov |
| CYP2C9 | Kᵢ | 4.78 | nih.gov |
| CYP2C19 | Kᵢ | 5.40 | nih.gov |
| CYP2D6 | Kᵢ | 4.82 | nih.gov |
In vitro studies using cultured human hepatocytes have shown that isavuconazole can induce several CYP enzymes, including CYP3A4, CYP2B6, CYP2C8, and CYP2C9. fda.govnih.govfda.gov The induction was observed through increases in both enzyme activity and mRNA levels. nih.gov For instance, isavuconazole treatment led to up to a 3.4-fold increase in testosterone hydroxylase activity (CYP3A4) and a 6.4-fold increase in CYP3A4 mRNA. nih.gov The most pronounced induction effect was seen with CYP2B6. nih.gov
Despite the broad induction profile in vitro, the primary clinically relevant effect in vivo appears to be a mild induction of CYP2B6. nih.govnih.gov This was concluded from a clinical study where co-administration of isavuconazole reduced the AUC of the CYP2B6 substrate bupropion (B1668061) by 42%. nih.govnih.gov
| Enzyme | Parameter | Fold Increase | Reference |
|---|---|---|---|
| CYP3A4 | Enzyme Activity | Up to 3.4 | nih.gov |
| mRNA | Up to 6.4 | nih.gov | |
| CYP2B6 | Enzyme Activity | Up to 13.4 | nih.gov |
| mRNA | Up to 11.4 | nih.gov | |
| CYP2C8 | Enzyme Activity | Up to 2.6 | nih.gov |
| mRNA | Up to 4.3 | nih.gov | |
| CYP2C9 | Enzyme Activity | Up to 3.1 | nih.gov |
Transporter Protein Interactions
Isavuconazole also interacts with key transporter proteins, which can modulate the disposition of other drugs.
Isavuconazole is an inhibitor of the efflux transporter P-glycoprotein (P-gp). fda.gov In vitro studies have reported IC₅₀ values of 3 μM and 25.7 μmol/L. nih.govnih.gov A clinical study was conducted to assess this interaction in vivo using digoxin (B3395198), a sensitive P-gp substrate. nih.gov Co-administration of isavuconazole with digoxin resulted in a 25% increase in the AUC and a 33% increase in the maximum plasma concentration (Cₘₐₓ) of digoxin. nih.gov Based on these results, isavuconazole is classified as a weak inhibitor of P-gp. nih.gov
The interaction between isavuconazole and Breast Cancer Resistance Protein (BCRP) shows a notable difference between in vitro and in vivo findings. An in vitro study demonstrated that isavuconazole is a potent inhibitor of BCRP, with a reported IC₅₀ value of 11 μM. nih.gov However, a clinical drug-drug interaction study was performed with methotrexate, a substrate of BCRP. nih.gov In this study, co-administration of isavuconazole did not affect the pharmacokinetics of methotrexate. nih.gov This in vivo result indicates that isavuconazole does not inhibit BCRP-mediated transport in a clinically significant manner. nih.gov
Organic Cation Transporter 2 (OCT2) Interactions
Isavuconazole, the active moiety of isavuconazonium chloride, has been identified as a weak inhibitor of Organic Cation Transporter 2 (OCT2). nih.govresearchgate.net In vitro and in vivo studies have been conducted to characterize the extent and clinical relevance of this interaction.
In vitro investigations using stably transfected human embryonic kidney (HEK293) cells have quantified the inhibitory potential of isavuconazole. These experiments determined a half-maximal inhibitory concentration (IC₅₀) value of 1.97 μmol/L for isavuconazole against OCT2, with metformin (B114582) used as the substrate. nih.gov For context, the IC₅₀ values for other related transporters, Organic Cation Transporter 1 (OCT1) and Multidrug and Toxin Extrusion Protein 1 (MATE1), were found to be 3.74 μmol/L and 6.31 μmol/L, respectively. nih.gov
Table 1: In Vitro Inhibitory Activity of Isavuconazole on Cation Transporters
| Transporter | Substrate | IC₅₀ (μmol/L) | Cell System |
|---|---|---|---|
| OCT2 | [¹⁴C]metformin | 1.97 | HEK293 |
| OCT1 | [¹⁴C]tetraethylammonium bromide | 3.74 | HEK293 |
| MATE1 | [¹⁴C]metformin | 6.31 | HEK293 |
Data sourced from an in vitro study in stably transfected HEK293 cells. nih.gov
Clinical studies in healthy subjects have explored the in vivo consequences of this inhibition. Co-administration of isavuconazole with metformin, a known substrate of OCT1, OCT2, and MATE1, resulted in a modest increase in metformin exposure. nih.gov Specifically, the mean area under the plasma concentration-time curve (AUC) for metformin increased to 152% and the mean maximum plasma concentration (Cₘₐₓ) rose to 123% when administered with isavuconazole. nih.gov
Table 2: Effect of Isavuconazole Co-administration on Metformin Pharmacokinetics
| Pharmacokinetic Parameter | Geometric Mean Ratio (Metformin + Isavuconazole / Metformin alone) % | 90% Confidence Interval |
|---|---|---|
| AUC | 152 | 138, 168 |
| Cₘₐₓ | 123 | 109, 140 |
Data from a clinical drug-drug interaction study in healthy subjects. nih.gov
While these findings confirm that isavuconazole is a weak inhibitor of the pathway(s) involving OCT1, OCT2, and/or MATE1, the specific contribution of OCT2 to this interaction was not individually determined in the clinical setting. nih.gov Nevertheless, the observed interaction is not anticipated to pose significant safety concerns or compromise the therapeutic effectiveness of metformin. nih.gov
Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Interactions
The metabolic pathway of isavuconazole involves cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, followed by metabolism via Uridine Diphosphate Glucuronosyltransferases (UGTs). drugbank.comresearchgate.netnih.gov Beyond being a substrate, isavuconazole also exhibits a weak inhibitory effect on UGT enzymes. nih.govresearchgate.net
The inhibitory potential of isavuconazole against specific UGT isoforms has been characterized in in vitro studies using human liver microsomes. These experiments yielded IC₅₀ values for several key UGT enzymes, demonstrating a comparatively weak inhibitory profile. nih.govnih.gov
Table 3: In Vitro Inhibition of UGT Isoforms by Isavuconazole
| UGT Isoform | Probe Substrate | IC₅₀ (μmol/L) | System |
|---|---|---|---|
| UGT1A1 | 17β-estradiol 3-glucuronidation | 9.0 | Human Liver Microsomes |
| UGT1A9 | Propofol glucuronidation | 19 | Human Liver Microsomes |
| UGT2B7 | Morphine 3-glucuronidation | 44 | Human Liver Microsomes |
Data sourced from in vitro studies using human liver microsomes. nih.govnih.gov
Synthesis and Formulation Science of Isavuconazonium Chloride
Synthetic Pathways and Methodological Advancements
The synthesis of isavuconazonium (B1236616) salts has evolved from initial methodologies to more efficient and scalable processes, improving yield and purity.
Two prominent early methods for synthesizing isavuconazonium sulfate (B86663) were reported by Fukuda et al. and Zhou et al. thieme-connect.comresearchgate.net
The Fukuda et al. method involves a multi-step process. A key step includes the use of a catalytic amount of sodium iodide (NaI) to prepare a crucial intermediate. thieme-connect.com However, this method was found to have limitations, including low yields when the amount of NaI was below a certain threshold. thieme-connect.com The process also utilized a basic ion exchange resin for a subsequent step, which could lead to the degradation of intermediates due to the basic conditions. thieme-connect.com Another challenge was the final purification of the product, which was hampered by its thermal instability. thieme-connect.com
The Zhou et al. method , reported in 2017, offered an alternative route that used copper sulfate (CuSO₄) to introduce the sulfate anion to the triazolium salt. thieme-connect.com The resulting intermediate was then acidified with sulfuric acid to obtain the final product. thieme-connect.com Despite these modifications, this route also presented challenges, particularly with the degradation of a key intermediate when using a basic ion exchange resin and difficulties in forming the desired 1:1 salt ratio of isavuconazonium to bisulfate. thieme-connect.com Both the Fukuda and Zhou methods suffered from purification issues due to the product's instability. thieme-connect.com
A patent document describes a process for preparing isavuconazonium chloride hydrochloride through the condensation of isavuconazole (B1672201) with [N-methyl-N-3((tert-butoxycarbonyl methylamino) acetoxymethyl) pyridine-2-yl]carbamic acid 1-chloro-ethyl ester. google.comgoogle.com This process was noted to be time-consuming and involved multiple lyophilization steps, making it less feasible for industrial-scale production. google.com
To overcome the limitations of historical methods, a novel and more practical synthesis for isavuconazonium sulfate has been developed utilizing an anion exchange resin. thieme-connect.comresearchgate.netthieme-connect.com This modern approach offers improved yield, purity, and scalability.
In this advanced synthesis, an intermediate is first prepared according to the Fukuda method and then neutralized in a basic solution. thieme-connect.com The crucial innovation is the subsequent use of an anion exchange resin loaded with bisulfate (HSO₄⁻) to replace the hydroxide (B78521) (OH⁻) anion. thieme-connect.comresearchgate.net This ion exchange occurs under milder conditions compared to the direct addition of sulfuric acid, minimizing degradation of the thermally sensitive product. thieme-connect.comresearchgate.net
Table 1: Comparison of Isavuconazonium Synthesis Methodologies
| Feature | Fukuda et al. Method | Zhou et al. Method | Modern Anion Exchange Method |
|---|---|---|---|
| Key Reagent | Catalytic Sodium Iodide, H₂SO₄ | Copper Sulfate (CuSO₄), H₂SO₄ | Bisulfate-loaded Anion Exchange Resin |
| Yield | Often low and variable thieme-connect.com | Not specified, but faced challenges thieme-connect.com | Improved, reported at 57.0% thieme-connect.comthieme-connect.com |
| Purity | Purification challenges due to instability thieme-connect.com | Purification challenges thieme-connect.com | High, reported at 97.25% by HPLC thieme-connect.comthieme-connect.com |
| Key Advantage | Foundational route | Alternative anion introduction | Milder conditions, higher yield/purity, scalable thieme-connect.comresearchgate.netthieme-connect.com |
| Key Disadvantage | Intermediate degradation, low yield, purification issues thieme-connect.com | Intermediate degradation, purification issues thieme-connect.com | Requires preparation of the specific resin |
Molecular Design for Aqueous Solubility and Enhanced Bioavailability of Isavuconazonium
Isavuconazole, the active antifungal agent, has low aqueous solubility. nih.gov This property poses a significant challenge for developing an intravenous formulation, which is critical for treating severe invasive fungal infections. The molecular design of isavuconazonium addresses this limitation by functioning as a water-soluble prodrug. nbinno.comdaicelpharmastandards.comnih.gov
Isavuconazonium is created by attaching a water-soluble side chain to the isavuconazole molecule via an ester linkage. wikipedia.orgresearchgate.net This side chain contains a quaternary ammonium (B1175870) group, which imparts a positive charge and significantly increases the molecule's polarity and, consequently, its water solubility. nih.govnbinno.com This high water solubility allows isavuconazonium sulfate to be formulated as an aqueous solution for intravenous administration without the need for solubilizing agents like cyclodextrins, which have been associated with nephrotoxicity in other antifungal formulations. thieme-connect.comnih.gov
Upon administration, either orally or intravenously, the isavuconazonium prodrug is rapidly and extensively cleaved by plasma esterases. daicelpharmastandards.comresearchgate.netdrugbank.com This enzymatic hydrolysis breaks the ester bond, releasing the active isavuconazole moiety and an inactive, water-soluble cleavage product. researchgate.netdrugbank.com This efficient conversion results in an absolute bioavailability of isavuconazole of approximately 98% following oral administration of the prodrug. nih.govdrugbank.com The prodrug itself has very low systemic exposure, with plasma concentrations falling below the level of detection shortly after administration. drugbank.com This molecular strategy effectively uncouples the requirements for formulation (high water solubility) from the properties required for therapeutic activity.
Spectroscopic and Chromatographic Characterization of this compound and Isavuconazole
The analytical characterization of isavuconazonium and isavuconazole is essential for quality control, purity assessment, and pharmacokinetic studies. A variety of spectroscopic and chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of both compounds. msnlabs.com Methods have been developed to separate and quantify isavuconazole, its prodrug, and any related impurities or degradation products. msnlabs.comnih.gov
For isavuconazole, reversed-phase HPLC (RP-HPLC) methods are commonly used. humanjournals.com One validated method uses a C18 column with a mobile phase consisting of a mixture of 0.1M ammonium acetate (B1210297) and methanol (B129727) (60:40 v/v) at a flow rate of 1.2 ml/min, with UV detection at 251 nm. humanjournals.com Under these conditions, isavuconazole has a retention time of approximately 2.96 minutes. humanjournals.com Isavuconazole also possesses fluorescent properties, allowing for its detection with a fluorescence detector set to excitation and emission wavelengths of 261 nm and 366 nm, respectively. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity for identifying and quantifying the compounds and their metabolites or degradation products in complex matrices. nih.gov This technique is crucial for characterizing novel degradation products and process impurities in bulk isavuconazonium sulfate. nih.gov
Other orthogonal analytical techniques used for the characterization of isavuconazonium sulfate and its active pharmaceutical ingredient include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). msnlabs.comresearchgate.net
Table 2: Chromatographic Methods for Isavuconazole Analysis
| Method | Column | Mobile Phase | Detection | Retention Time (min) | Application |
|---|---|---|---|---|---|
| RP-HPLC humanjournals.com | Inertsil C18 (150 x 4.6 mm, 5µm) | 0.1M Ammonium Acetate: Methanol (60:40) | UV at 251 nm | 2.96 | Estimation in bulk and formulation |
| HPLC nih.gov | Not specified | Acetonitrile-based | Fluorescence (Ex: 261 nm, Em: 366 nm) | Not specified | Quantification in human plasma |
| LC-MS/MS nih.gov | Not specified | Not specified | ESI-QTOF-MS/MS | Not specified | Identification of degradation products |
Table 3: Mentioned Compounds
| Compound Name | Role/Type |
|---|---|
| This compound | Cationic part of the prodrug |
| Isavuconazonium sulfate | Prodrug of isavuconazole |
| Isavuconazole | Active antifungal agent |
| [N-methyl-N-3((tert-butoxycarbonyl methylamino) acetoxymethyl) pyridine-2-yl]carbamic acid 1-chloro-ethyl ester | Reactant in synthesis |
| Sodium iodide (NaI) | Catalyst/Reactant in Fukuda method |
| Copper sulfate (CuSO₄) | Reactant in Zhou method |
| Sulfuric acid (H₂SO₄) | Reactant for acidification |
| Voriconazole (B182144) | Comparative antifungal agent |
| Posaconazole (B62084) | Comparative antifungal agent |
Preclinical Toxicological Investigations of Isavuconazonium Chloride
This section details the preclinical toxicological findings for isavuconazonium (B1236616) chloride, focusing on mechanistic insights derived from various animal and in vitro studies. The investigations cover developmental and reproductive toxicity, genotoxicity, carcinogenicity, and electrophysiological effects on cardiac ion channels.
Q & A
Basic Research Questions
Q. What are the key pharmacokinetic (PK) parameters to consider when designing single-dose vs. multiple-dose studies for isavuconazonium chloride?
- Methodological Guidance : Single-dose studies should focus on maximum plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t1/2), while multiple-dose studies must assess steady-state concentrations, trough levels (Ctrough), and accumulation ratios. For example, in healthy volunteers, multiple oral doses of 200 mg showed stable Ctrough levels by Day 3, with minimal accumulation . Ensure crossover designs account for washout periods to avoid carryover effects.
Q. How should researchers validate analytical methods for quantifying isavuconazonium and its active metabolite, isavuconazole, in plasma and urine?
- Methodological Guidance : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitivity and specificity. Validate methods per ICH guidelines for linearity, accuracy, precision, and recovery. Cross-validate with central and local laboratories to ensure consistency, as discrepancies in serum galactomannan assays were observed in clinical studies . Include internal standards (e.g., stable isotopes) to correct for matrix effects.
Q. What experimental approaches are recommended to assess drug-drug interactions (DDIs) involving this compound?
- Methodological Guidance : Conduct in vitro CYP450 inhibition/induction assays (e.g., CYP3A4, CYP2C8) followed by clinical DDI studies. For example, co-administration with lopinavir/ritonavir (CYP3A4 inhibitors) requires dose adjustments due to increased isavuconazole exposure . Simulate Y-site compatibility studies for intravenous co-administration, noting incompatibilities (e.g., with midazolam) .
Advanced Research Questions
Q. How can metabolic pathway discrepancies between preclinical models and humans be reconciled in this compound studies?
- Methodological Guidance : Compare in vitro hepatocyte assays with human radiolabeled ADME studies. For instance, human metabolism involves hydrolysis to isavuconazole and further CYP-mediated oxidation, whereas rodent models may overexpress alternative pathways. Use species-specific enzyme phenotyping to identify interspecies variability . Adjust dose extrapolations using physiologically based pharmacokinetic (PBPK) modeling.
Q. What statistical strategies address conflicting efficacy data in invasive fungal infection trials with this compound?
- Methodological Guidance : Apply Bayesian meta-analysis to pool data from phase 1–3 trials, accounting for covariates like immunocompromised status or prior antifungal exposure. For example, trough concentrations (≥2 µg/mL) correlate with efficacy but vary widely in critically ill patients . Use non-linear mixed-effects modeling (NONMEM) to identify subpopulations with divergent PK/PD responses.
Q. How can researchers optimize formulations to overcome solubility-limited bioavailability of isavuconazonium sulfate capsules?
- Methodological Guidance : Perform dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) to mimic gastrointestinal variability. Optimize capsule excipients (e.g., surfactants, polymers) to enhance wettability, as initial formulations showed pH-dependent release . Compare absolute bioavailability (F = 98% in fasted vs. 56% fed states) to justify food-effect study designs .
Q. What evidence supports or challenges the use of BCS-based biowaivers for generic isavuconazonium sulfate products?
- Methodological Guidance : While isavuconazonium sulfate has high solubility and permeability under BCS criteria, its pH-dependent dissolution and complex metabolism (e.g., esterase-mediated hydrolysis) complicate biowaiver approval. Demonstrate bioequivalence in both fasted and fed states, as food significantly alters absorption . Include in vitro-in vivo correlation (IVIVC) studies to justify dissolution specifications.
Data Contradiction and Reproducibility
Q. How should researchers resolve inconsistencies between preclinical teratogenicity data and clinical safety profiles of this compound?
- Methodological Guidance : Preclinical studies in rats and rabbits showed skeletal abnormalities at subtherapeutic doses, but human trials reported no significant teratogenicity. Conduct placental transfer studies using ex vivo perfusion models to quantify fetal exposure. Retrospectively analyze pregnancy registries for real-world safety signals .
Q. What methods improve reproducibility of PK/PD models for isavuconazonium in immunocompromised populations?
- Methodological Guidance : Incorporate population PK models with covariates like renal function (e.g., Cockcroft-Gault equation), albumin levels, and drug interactions. Validate models using external datasets from diverse geographic cohorts, as PK variability was higher in Asian vs. European populations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
